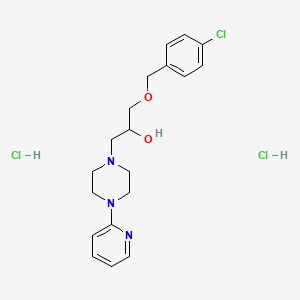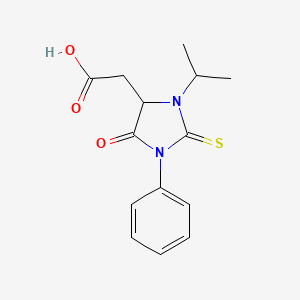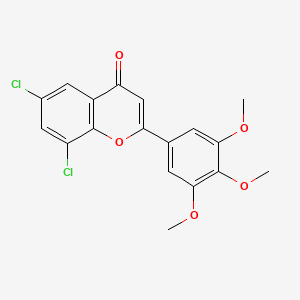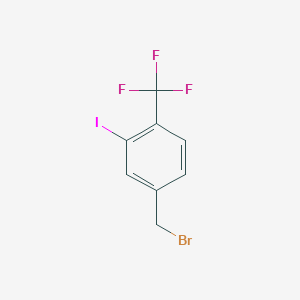
1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H26Cl3N3O2 and its molecular weight is 434.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications
- Several compounds, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrate strong antiarrhythmic and antihypertensive activities. These effects may be related to their alpha-adrenolytic properties, depending on the presence of a 1-phenylpiperazine moiety with a methoxy- or chloro- substituent in the ortho position of the phenyl ring (Malawska et al., 2002).
Chemical Structure and Synthesis
- Research on substituted hexahydropyrido [2,1-c][1,4]oxazin-4(3H)-ones, which may relate to the structural aspects of the compound , has been conducted. This includes investigations into their configurations and conformations (Cahill & Crabb, 1972).
Inhibitor Development
- The compound's structure has been explored in the context of developing aqueous-soluble potent inhibitors for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating significant therapeutic potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Dopamine Receptor Agonists
- Analogues of this compound have been designed as dopamine D4 receptor agonists, particularly for the treatment of erectile dysfunction. These studies provide insight into the structural and pharmacokinetic profiles of such compounds (Kolasa et al., 2006).
Enantioselective Synthesis
- The enantioselective synthesis of related compounds has been achieved, indicating the feasibility of producing chiral forms of the compound for specific therapeutic purposes (Kulig et al., 2007).
Assay Methods for Quality Control
- Assay methods for quality control and stability studies of related compounds, particularly for anti-ischemic and anti-hypertensive agents, have been developed. This underscores the importance of precise analytical methods in the development and quality control of such pharmaceutical agents (Dwivedi et al., 2003).
Antimalarial Agents
- Piperazine and pyrrolidine derivatives, structurally related to the compound , have been synthesized and evaluated for their antiplasmodial activity, highlighting potential applications in antimalarial therapeutics (Mendoza et al., 2011).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2.2ClH/c20-17-6-4-16(5-7-17)14-25-15-18(24)13-22-9-11-23(12-10-22)19-3-1-2-8-21-19;;/h1-8,18,24H,9-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIIOWYGMVMATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2820462.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2820464.png)

![1-(Chloromethyl)-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2820470.png)

![N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2820473.png)
![5-Azaspiro[3.4]octan-7-ol;hydrochloride](/img/structure/B2820474.png)

![3-(3-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820476.png)



![1-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2820482.png)

